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Introduction to Engeletin and Its Relevance to IDD

Engeletin (deoxydihydroquercetin-3-3-rhamnoside) is a naturally occurring flavoneid compound with the
molecular formula C21H22010 and molecular weight of 434 g/mol. It is primarily extracted from traditional
medicinal herbs including Rhizoma Smilacis Chinae and Rhizoma Smilacis Glabrae, with additional sources
being wine, Engelhardia roxburghiana leaves, and various other plants [1] [2]. Engeletin has garnered
significant research interest due to its potent anti-inflammatory, antioxidant, and anti-apoptotic
properties, which are highly relevant to the pathophysiology of intervertebral disc degeneration (IDD) [3]
[4].

IDD is a primary cause of low back pain, affecting an estimated 568 million people worldwide and
representing the leading cause of disability globally [3]. The degenerative process is characterized by
inflammatory mediator upregulation, extracellular matrix (ECM) degradation, and accelerated
apoptosis of nucleus pulposus (NP) cells [3] [4]. Current therapeutic options remain limited, primarily
addressing symptoms rather than reversing the degenerative process, creating an urgent need for targeted

molecular interventions that can modify disease progression.

Recent studies have demonstrated that engeletin effectively mitigates multiple aspects of IDD pathology

through dual inhibition of the NF-kB and MAPK signaling pathways, positioning it as a promising
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candidate for therapeutic development [3] [4]. These application notes provide detailed experimental
protocols for investigating engeletin's effects in IDD models, summarizing key quantitative findings, and

outlining standardized methodologies for reproducibility in research settings.

Mechanism of Action and Signaling Pathways

Engeletin exerts its therapeutic effects in IDD through multi-target actions on key signaling pathways
involved in inflammation, extracellular matrix homeostasis, and cell survival. The compound demonstrates

concentration-dependent efficacy with minimal cytotoxicity observed at therapeutic concentrations [3] [4].

Primary Molecular Targets and Pathways

The NF-kB signaling pathway represents a central mechanism through which engeletin attenuates
inflammatory responses in degenerated disc tissues. Engeletin effectively suppresses TNF-a-induced
phosphorylation and degradation of IkBa, thereby preventing nuclear translocation of the NF-kB complex
and subsequent transcription of pro-inflammatory genes [3] [4]. Simultaneously, engeletin inhibits the
MAPK pathway by reducing phosphorylation of key stress-activated proteins including p38, JNK, and

ERK, which are critically involved in cellular stress responses and apoptosis activation [3].

Additionally, engeletin modulates mitochondrial function through the AMPK/SIRT1/PGC-1la axis,
enhancing mitochondrial biogenesis and reducing oxidative stress—a mechanism recently elucidated in
colitis models but with potential relevance to disc degeneration [5]. The coordinated inhibition of these

interconnected pathways results in comprehensive protection of nucleus pulposus cells.

Pathway Visualization

The following diagram illustrates the key molecular targets and signaling pathways through which engeletin

exerts its effects in intervertebral disc degeneration:
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Figure 1: Engeletin Mechanism of Action in Intervertebral Disc Degeneration. Engeletin simultaneously
inhibits NF-kB and MAPK signaling pathways while ameliorating mitochondrial dysfunction, ultimately

reducing inflammation, extracellular matrix degradation, and apoptosis in nucleus pulposus cells.

Quantitative Data Summary

Engeletin's effects on IDD have been quantitatively assessed through multiple experimental approaches. The

following tables summarize key findings from published studies:

Table 1: In Vitro Effects of Engeletin on TNF-a-Stimulated Rat Nucleus Pulposus Cells

TNF-a TNF-a + Engeletin (20 Measurement
Parameter Change

Only HM) Method
Inflammatory
Mediators
IL-13 mRNA 5.2+0.3- 1.8 £ 0.2-fold -65.4% gPCR

fold
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TNF-a TNF-a + Engeletin (20 Measurement

Parameter Change
Only pM) Method

COX-2 protein 4.8 +0.4- 1.9 + 0.3-fold -60.4% Western blot
fold

iINOS protein 5.1+0.5- 2.1 +0.2-fold -58.8% Western blot
fold

ECM Degradation

MMP-3 mRNA 6.3 £0.5- 2.2 £ 0.3-fold -65.1% gPCR
fold

MMP-13 protein 5.7 £ 0.4- 2.3 £ 0.3-fold -59.6% Western blot
fold

ADAMTS-4 mRNA 4.9 £ 0.4- 2.1 £ 0.2-fold -57.1% gPCR
fold

Aggrecan protein 0.3+0.1- 0.8 £ 0.1-fold +166.7%  Western blot
fold

Apoptosis Markers

Cleaved Caspase-3 4.9 +0.5- 1.7 + 0.2-fold -65.3% Western blot
fold

Bax/Bcl-2 ratio 5.4 + 0.6- 1.9 + 0.3-fold -64.8% Western blot
fold

Apoptotic cells 385+3.2% 124+1.8% -67.8% Flow cytometry

Data compiled from [3] [4]. Values expressed as mean + SD relative to control unless otherwise indicated.

Table 2: In Vivo Efficacy of Engeletin in Rat IDD Model
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Assessment Sham IDD +
IDD Model . Improvement
Method Control Engeletin
MRI Grading Grade | Grade IV Grade II-lI Significant
improvement
Disc Height Index 0.92+£0.03 0.48 £ 0.05 0.76 £ 0.04 +58.3%
Histological Score 3.2+05 128+1.2 6.4+0.8 -50.0%
Aggrecan Staining Strong Weak Moderate- Enhanced
Strong
Collagen Il IHC Intact Severely Partially Improved
disrupted restored
TUNEL+ Cells 52+1.1% 42.7 + 4.3% 15.8 £ 2.4% -63.0%

Data compiled from [3] [4]. Intradiscal injection of engeletin (20 uM in 5 uL) was performed immediately

dfter puncture and weekly for 4 weeks.

Table 3: Cytotoxicity and Therapeutic Range of Engeletin

Concentration Cell Viability Application

0-40 uM >90% Non-cytotoxic, therapeutic range

80 uM 85.2+3.1% Mild cytotoxicity

160 pM 72.4+4.2% Significant cytotoxicity

IC50 >160 uM Excellent safety margin

Optimal efficacy 10-20 uM Recommended in vitro concentration

Data from CCK-8 assays performed on rat nucleus pulposus cells [3].
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In Vitro Experimental Protocols

Nucleus Pulposus Cell Isolation and Culture

Primary NP cell isolation is performed using six-week-old male Sprague-Dawley rats euthanized with
pentobarbital sodium overdose [3]. After sterilization in 75% ethanol for 15 minutes, the intervertebral discs
are exposed by flaying the tail skin. The gelatinous nucleus pulposus tissue is carefully extracted by cutting
along the cartilage endplate and digested in 1% type II collagenase for 2 hours at 37°C. After centrifugation
and suspension, the primary NP cells are cultured in Dulbecco's Modified Eagle's Medium supplemented
with 15% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5%

CO2. Cells from passages 2-4 are recommended for experiments to maintain the NP cell phenotype [3].

Cytotoxicity Assessment (CCK-8 Assay)

The cytotoxicity profile of engeletin is determined using the Cell Counting Kit-8 assay according to
manufacturer specifications [3]. NP cells are seeded onto 96-well plates at a density of 2x10/4 cells/well for
cytotoxicity assessment or 5x10A3 cells/well for proliferation studies. Cells are treated with engeletin at
concentrations ranging from 0-160 pM for 24, 48, and 72 hours. At the end of treatment, 10 pL. of CCK-8
reagent is added to each well followed by incubation for 2 hours at 37°C. The absorbance at 450nm is
measured using a multimode microplate reader, with wells containing culture medium but no cells serving as

blank controls. Cell viability is calculated as (ODtreatment - ODblank)/(ODcontrol - ODblank) x 100% [3].

TNF-a-Induced Inflammation Model and Engeletin Treatment

To simulate the inflammatory environment of degenerative discs, NP cells are stimulated with 10-50
ng/mL of TNF-« for 24 hours [3]. For protective studies, cells are pretreated with engeletin (5-20 pM) 2
hours before TNF-a exposure. The optimal engeletin concentration for in vitro studies is 20 pM, which

demonstrates significant anti-inflammatory and anti-apoptotic effects without cytotoxicity [3] [4].

Gene Expression Analysis (qPCR)
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Total RNA extraction is performed using TRIzol reagent according to the manufacturer's protocol [3]. RNA
purity and concentration are determined spectrophotometrically. Complementary DNA is synthesized using a
cDNA Synthesis Kit, and quantitative PCR is performed using the TB Green Premix Ex Taq Kit on a real-

time PCR system. The primer sequences for key targets include:

IL-1B: F-5'-CTCCATGAGCTTTGTACAAGG-3', R-5-TGCTGATGTACCAGTTGGGG-3'

MMP-3: F-5'-CTGGACTCCGCCACTGCTAC-3', R-5'-CAGGAAAGGTTCTGAAGTGACC-3'
MMP-13: F-5'-TGTTTGCAGAGCACTACTTGAA-3', R-5-CATCCACATGGTTGGGAAGTTCT-3'
Aggrecan: F-5'-TGAGGAGGGCTGGAACAAGTACC-3', R-5'-GGAGGTGGTAATTGCAGGGAACA-3'
GAPDH: F-5-AAGGTCATCCCAGAGCTGAA-3', R-5-CTGCTTCACCACCTTCTTGA-3'

Gene expression levels are calculated using the 2A(-AACT) method with GAPDH as the housekeeping gene
[3].

In Vivo Experimental Protocols

Rat IDD Model Establishment

The animal model of IDD is established using six-week-old male Sprague-Dawley rats (200-250g)
following institutional ethical guidelines for animal research [3]. Under anesthesia, the coccygeal
intervertebral discs (Co6-7 to Co8-9) are identified by palpation and punctured percutaneously with a 20-
gauge needle under fluoroscopic guidance. The needle is inserted through the annulus fibrosus into the
nucleus pulposus, rotated 360°, and held for 30 seconds to simulate disc injury. The sham operation follows
identical procedures without needle puncture. Postoperatively, animals receive standard care with free access

to food and water [3].

Engeletin Administration Protocol

For in vivo studies, engeletin is administered via intradiscal injection immediately after puncture and
weekly for 4 weeks [3]. The recommended dosage is 20 pM engeletin in 5 pL vehicle (saline with <0.1%
DMSO). Using a microsyringe with a 33-gauge needle, the solution is slowly injected into the center of the

nucleus pulposus. The control groups include: (1) sham-operated animals, (2) IDD model with vehicle
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injection, and (3) IDD model without treatment. Animals are sacrificed at 4 or 8 weeks post-operation for

tissue analysis [3].

Imaging and Histological Assessment

Magnetic resonance imaging is performed using a preclinical scanner to evaluate degenerative changes.
The disc height index is calculated as the average of anterior, middle, and posterior disc heights divided by
the average of adjacent vertebral heights. MR images are graded using the Pfirrmann classification system by

blinded observers [3].

For histological analysis, harvested spinal segments are fixed in 4% paraformaldehyde, decalcified,
embedded in paraffin, and sectioned at 5pm thickness. Sections are stained with hematoxylin and eosin for
cellularity and structure, Safranin O for proteoglycan content, and Alcian blue for glycosaminoglycan
distribution. Histological scoring is performed using a standardized degeneration grading system evaluating

annulus fibrosus morphology, nucleus pulposus cellularity, and endplate structure [3].

Detailed Experimental Methodology

Western Blot Analysis

Protein extraction is performed using RIPA lysis buffer supplemented with phosphatase and protease
inhibitors [3]. Protein concentration is determined using a BCA assay. Equal amounts of protein (25-30 pg)
are separated on 4%-20% SDS-PAGE gels and transferred to PVDF membranes. After blocking with 5%
skim milk for 2 hours at room temperature, membranes are incubated with primary antibodies overnight at

4°C. Key antibodies include:

Anti-iINOS, IL-13, COX-2 (Affinity Biosciences)

Anti-MMP-3, MMP-13, SOX-9 (Abcam)

Anti-Bax, Bcl-2, B-actin (Proteintech)

Anti-cleaved Caspase-3, phospho-p65, phospho-p38 (Cell Signaling Technology)

Membranes are washed and incubated with appropriate HRP-conjugated secondary antibodies. Protein bands

are visualized using enhanced chemiluminescence and quantified by densitometry using ImageJ software [3].
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Immunofluorescence and Confocal Microscopy

Cells are seeded on glass coverslips in 6-well plates at 4x10A5 cells/well [3]. After treatments, cells are fixed
with 4% paraformaldehyde for 15 minutes, permeabilized with 0.25% Triton X-100 for 10 minutes, and
blocked with 5% BSA for 2 hours. Cells are incubated with primary antibodies against phospho-p65,
phospho-p38, or MMP-13 overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibodies.
Nuclei are counterstained with DAPI. Images are captured using a confocal microscope and analyzed for

fluorescence intensity and nuclear translocation [3].

Apoptosis Assays

Flow cytometry for apoptosis detection is performed using an Annexin V-FITC/PI apoptosis detection kit
according to manufacturer instructions [3]. Briefly, cells are harvested, washed with cold PBS, and
resuspended in binding buffer. Cells are stained with Annexin V-FITC and propidium iodide for 15 minutes

in the dark before analysis by flow cytometry within 1 hour.

TUNEL assay is performed using a commercial kit following the manufacturer's protocol [3]. Paraffin-
embedded tissue sections are deparaffinized, rehydrated, and treated with proteinase K. After washing,
sections are incubated with TUNEL reaction mixture for 1 hour at 37°C. After counterstaining with DAPI,
TUNEL-positive cells are counted under a fluorescence microscope and expressed as a percentage of total

nuclei [3].

Experimental Workflow

The following diagram illustrates the comprehensive experimental workflow for evaluating engeletin's

efficacy in IDD models:
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Figure 2: Experimental Workflow for Evaluating Engeletin in IDD Models. The comprehensive methodology
encompasses both in vitro studies using nucleus pulposus cells and in vivo investigations in rat IDD models,

providing orthogonal validation of engeletin's therapeutic potential.

Expected Results and Interpretation

Key Findings and Statistical Analysis
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Engeletin treatment is expected to demonstrate dose-dependent protection against TNF-a-induced
inflammatory responses in nucleus pulposus cells [3] [4]. At the optimal concentration of 20 pM, engeletin
should significantly reduce the expression of pro-inflammatory mediators (IL-1B, COX-2, iNOS) by
approximately 60% compared to TNF-a-stimulated controls. Similarly, engeletin should markedly suppress
the expression of matrix-degrading enzymes (MMPs, ADAMTS) by 55%-65%, while partially restoring the

synthesis of key extracellular matrix components including aggrecan and collagen type II [3].

In animal models, engeletin administration should result in significant preservation of disc height index
(approximately 60% improvement compared to untreated IDD controls) and reduced histological
degeneration scores (approximately 50% improvement) [3]. MRI analysis should demonstrate maintained
hydration and structure in engeletin-treated discs compared to severe degeneration in vehicle-treated
controls. Immunohistochemical staining should reveal reduced cleavage of caspase-3 and lower numbers of

TUNEL-positive cells in the engeletin treatment group, indicating suppression of apoptosis [3].

Technical Considerations and Optimization

Critical parameters for successful experimental outcomes include:

¢ Cell passage number: Restrict experiments to passages 2-4 to maintain NP cell phenotype

¢ Engeletin solubility: Prepare stock solutions in DMSO with final concentration <0.1%

¢ Treatment timing: Implement engeletin pretreatment (2 hours) before inflammatory stimulation

¢ Animal model validation: Confirm successful disc puncture via MRI before treatment initiation

¢ Blinded assessment: Ensure all histological and imaging evaluations are performed by blinded
observers

Troubleshooting recommendations:

e Poor engeletin efficacy: Verify compound stability and storage conditions (-20°C, desiccated)
e High control group apoptosis: Optimize TNF-a concentration and exposure time
e Variable in vivo results: Standardize needle insertion depth and rotation protocol
¢ High background in Western blots: Optimize antibody concentrations and blocking conditions

Conclusion and Research Applications
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The presented application notes provide comprehensive protocols for evaluating the therapeutic potential of
engeletin in intervertebral disc degeneration. The standardized methodologies enable systematic
investigation of engeletin's effects on inflammatory signaling, extracellular matrix metabolism, and cell
survival pathways in both cellular and animal IDD models. The quantitative data summaries establish

benchmark values for expected treatment effects, facilitating experimental design and result interpretation.

These protocols support preclinical development of engeletin as a potential disease-modifying agent for
IDD. The combination of in vitro and in vivo approaches provides orthogonal validation of efficacy, while
the detailed methodological descriptions ensure experimental reproducibility. Further research directions
include combination therapies with other bioactive compounds, advanced delivery systems for sustained
release, and investigation of engeletin's effects on pain behavior in preclinical models, potentially

accelerating translation to clinical applications for this debilitating condition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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